BENGHE Foundational & Exploratory

Check Availability & Pricing

The Kinase Selectivity Profile of AV-412 Free
Base: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AV-412 free base

Cat. No.: B1245388

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-412, also known as MP-412, is a potent, second-generation, orally bioavailable dual
inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor
Receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] As a member of the anilinoquinazoline class
of kinase inhibitors, AV-412 has demonstrated significant potential in antineoplastic
applications, particularly in tumors that exhibit overexpression of EGFR and HERZ2, or harbor
mutations conferring resistance to first-generation inhibitors.[2][3][4] Understanding the precise
kinase selectivity profile of AV-412 is critical for elucidating its mechanism of action, predicting
potential off-target effects, and guiding its clinical development. This technical guide provides a
comprehensive overview of the kinase selectivity of AV-412, including available quantitative
data, detailed experimental methodologies, and relevant signaling pathway visualizations.

Kinase Inhibition Profile of AV-412

AV-412 exhibits high-affinity binding and potent inhibition of both EGFR and ErbB2 kinases. In
enzymatic assays, AV-412 inhibits EGFR variants and ErbB2 in the nanomolar range.[2]
Notably, it retains activity against EGFR mutants, such as the clinically relevant T790M
mutation, which confers resistance to first-generation EGFR inhibitors like gefitinib and
erlotinib.[2][3][4][5]

Quantitative Kinase Inhibition Data
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While a comprehensive public kinase panel screening for AV-412 is not readily available,
published data provides key insights into its primary targets and selectivity.
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Representative Selectivity of a Structurally Related
Inhibitor

To provide a broader context for the expected selectivity of anilinoquinazoline-based pan-ErbB
inhibitors, the kinase inhibition data for Canertinib (CI-1033), another irreversible pan-ErbB
inhibitor, is presented below. This data is for illustrative purposes to represent the general
selectivity profile of this class of compounds.
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Kinase Target IC50 (nM)
EGFR 15

ErbB2 9.0

ErbB4 7

PDGFR No activity
FGFR No activity
InsR No activity
PKC No activity
CDK1/2/4 No activity

Data for Canertinib (CI-1033) from Selleck Chemicals product datasheet.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the
kinase selectivity profile of AV-412.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified
kinase.

Principle: The transfer of a radiolabeled phosphate group from [y-33P]ATP to a specific
substrate by the kinase is measured. A decrease in substrate phosphorylation in the presence
of the test compound indicates inhibition.

Materials:
o Purified recombinant kinase (e.g., EGFR, ErbB2)
» Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

o [y-P]ATP
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Kinase reaction buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM DTT, 0.1 mM
EGTA)

AV-412 free base dissolved in DMSO

Phosphocellulose filter plates

Scintillation counter

Procedure:

Prepare serial dilutions of AV-412 in DMSO.

In a 96-well plate, add the kinase, peptide substrate, and AV-412 (or DMSO for control) to the
kinase reaction buffer.

Initiate the reaction by adding [y-33P]ATP. The final ATP concentration should be at or near
the Km for the specific kinase.

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined
time, ensuring the reaction remains in the linear range.

Stop the reaction by adding a solution such as phosphoric acid.

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate
will bind to the filter, while unincorporated [y-33P]ATP is washed away.

After washing and drying the plate, measure the radioactivity in each well using a scintillation
counter.

Calculate the percentage of kinase inhibition for each AV-412 concentration relative to the
DMSO control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the
inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Autophosphorylation Assay (Western Blot)
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This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase within
a cellular context.

Principle: Cancer cell lines that overexpress the target kinase (e.g., A431 for EGFR, BT-474 for
ErbB2) are treated with the inhibitor. The level of kinase autophosphorylation is then measured
by Western blot using a phospho-specific antibody.

Materials:

e Human cancer cell lines (e.g., A431, BT-474)

e Cell culture medium and supplements

» AV-412 free base dissolved in DMSO

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

o SDS-PAGE gels and electrophoresis apparatus

o PVDF membrane and transfer apparatus

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-
ErbB2 (e.g., Tyrl248), anti-total-ErbB2, and a loading control (e.g., anti-B-actin).

» HRP-conjugated secondary antibody
e Chemiluminescent substrate

e Imaging system

Procedure:

o Seed cells in multi-well plates and allow them to adhere overnight.
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o Treat the cells with various concentrations of AV-412 (and a DMSO control) for a specified
period (e.g., 2-4 hours).

e For some assays, stimulate the cells with a ligand (e.g., EGF for EGFR) for a short period
before harvesting to induce receptor phosphorylation.

e Wash the cells with cold PBS and lyse them with lysis buffer.

o Determine the protein concentration of each lysate using a BCA assay.

o Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

» Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at
4°C.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

* Wash the membrane again and detect the signal using a chemiluminescent substrate and an
imaging system.

» To normalize the data, strip the membrane and re-probe with an antibody against the total
protein and a loading control.

e Quantify the band intensities and calculate the IC50 for the inhibition of autophosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways
affected by AV-412 and a typical experimental workflow for its characterization.
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Caption: EGFR and ErbB2 signaling pathways inhibited by AV-412.
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Caption: General workflow for an in vitro kinase inhibition assay.
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Conclusion

AV-412 is a potent dual inhibitor of EGFR and ErbB2 with high selectivity over other kinases, as
suggested by both qualitative and limited quantitative data. Its ability to inhibit clinically relevant
resistance mutations in EGFR underscores its therapeutic potential. The experimental
protocols provided herein offer a framework for the further characterization of AV-412 and other
similar kinase inhibitors. The development of a comprehensive kinome-wide selectivity profile
for AV-412 would be a valuable next step in fully delineating its pharmacological properties and
potential for clinical success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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